molecular formula C13H19N3O B1424085 N'-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide CAS No. 1021243-87-7

N'-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide

Cat. No.: B1424085
CAS No.: 1021243-87-7
M. Wt: 233.31 g/mol
InChI Key: MQIGSLOLHRSBDC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide typically involves the reaction of 2-(4-methyl-1-piperidinyl)benzenecarboximidamide with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of N’-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.

    Reduction: Reduction yields amines or other reduced forms.

    Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.

    Industry: Used in the production of specialty chemicals or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide: is similar to other carboximidamides such as:

Uniqueness

The uniqueness of N’-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide lies in its specific structure, which imparts distinct chemical and biological properties. Its methyl group on the piperidine ring may influence its reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

N'-hydroxy-2-(4-methylpiperidin-1-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-6-8-16(9-7-10)12-5-3-2-4-11(12)13(14)15-17/h2-5,10,17H,6-9H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIGSLOLHRSBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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